Cas no 561011-73-2 ([3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate)

[3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate is a fluorinated aromatic ester compound featuring a dichloropyridine core. Its structure combines a trifluoromethylphenyl group with a dichloropyridine carboxylate moiety, imparting unique electronic and steric properties. The presence of electron-withdrawing substituents (trifluoromethyl and chlorine) enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s stability and lipophilicity contribute to its utility in designing bioactive molecules, particularly in the development of herbicides and fungicides. Its well-defined molecular architecture allows for precise functionalization, enabling tailored applications in heterocyclic chemistry and material science.
[3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate structure
561011-73-2 structure
商品名:[3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
CAS番号:561011-73-2
MF:C14H8Cl2F3NO2
メガワット:350.120032310486
CID:5681193
PubChem ID:2459931

[3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 561011-73-2
    • EN300-26582844
    • Z18518879
    • AKOS033628031
    • [3-(trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
    • [3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
    • インチ: 1S/C14H8Cl2F3NO2/c15-11-5-9(6-20-12(11)16)13(21)22-7-8-2-1-3-10(4-8)14(17,18)19/h1-6H,7H2
    • InChIKey: CUKDXSHQQOZHKM-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(N=CC(=C1)C(=O)OCC1=CC=CC(C(F)(F)F)=C1)Cl

計算された属性

  • せいみつぶんしりょう: 348.9884184g/mol
  • どういたいしつりょう: 348.9884184g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 39.2Ų

[3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26582844-0.05g
[3-(trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
561011-73-2 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26582844-2.5g
[3-(trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
561011-73-2 95.0%
2.5g
$1509.0 2025-03-20
Enamine
EN300-26582844-0.5g
[3-(trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
561011-73-2 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-26582844-10g
561011-73-2 90%
10g
$3315.0 2023-09-13
Enamine
EN300-26582844-0.25g
[3-(trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
561011-73-2 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-26582844-1.0g
[3-(trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
561011-73-2 95.0%
1.0g
$770.0 2025-03-20
Enamine
EN300-26582844-0.1g
[3-(trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
561011-73-2 95.0%
0.1g
$678.0 2025-03-20
Enamine
EN300-26582844-5g
561011-73-2 90%
5g
$2235.0 2023-09-13
Enamine
EN300-26582844-10.0g
[3-(trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
561011-73-2 95.0%
10.0g
$3315.0 2025-03-20
Enamine
EN300-26582844-1g
561011-73-2 90%
1g
$770.0 2023-09-13

[3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate 関連文献

[3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylateに関する追加情報

Introduction to [3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS No. 561011-73-2)

[3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 561011-73-2, features a trifluoromethyl-substituted phenyl ring linked to a pyridine core, which is further modified with chloro and carboxylate functional groups. The presence of these specific substituents imparts distinct chemical reactivity and biological potential, making it a valuable scaffold for the development of novel therapeutic agents.

The trifluoromethyl group (–CF₃) is a well-known pharmacophore that enhances the metabolic stability and lipophilicity of molecules, thereby improving their bioavailability. In contrast, the pyridine ring serves as a versatile heterocyclic platform that can interact with various biological targets. The dichloro substitution on the pyridine ring introduces electrophilic centers, which can participate in nucleophilic aromatic substitution reactions, facilitating further derivatization. The ester functionality at the 3-position of the pyridine ring provides another site for chemical modification, allowing for the introduction of diverse pharmacological moieties.

This compound has been extensively studied in recent years for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By modulating kinase activity, it is possible to develop treatments that target specific pathological processes. The structural features of [3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate make it an ideal candidate for designing kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular docking studies have demonstrated that it can bind effectively to the active sites of several kinases, including EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase). These interactions are mediated by the trifluoromethyl group and the pyridine core, which form hydrogen bonds and hydrophobic interactions with key residues in the kinase active site. Such findings have prompted researchers to explore its derivatives as potential lead compounds for drug development.

In addition to its role in kinase inhibition, [3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate has also been investigated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. The chloro substituents on the pyridine ring are believed to contribute to this activity by disrupting bacterial cell membranes or interfering with essential metabolic pathways. Further research is needed to fully elucidate the mechanisms underlying its antimicrobial effects.

The synthesis of [3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. One common synthetic route begins with the reaction of 5,6-dichloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with [3-(Trifluoromethyl)phenyl]magnesium bromide via nucleophilic addition-elimination to yield the desired product. Alternative synthetic strategies may involve palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes, which can offer improved selectivity and efficiency.

The chemical stability of this compound under various conditions is another critical aspect that has been examined. Studies have shown that it remains stable under ambient conditions but may degrade when exposed to strong acids or bases. This information is crucial for its handling and storage, as improper conditions could lead to loss of potency or formation of undesirable byproducts. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to monitor its purity and integrity throughout synthesis and storage.

The growing interest in [3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate underscores its importance as a building block in pharmaceutical research. As our understanding of biological pathways continues to expand, new opportunities for utilizing this compound are likely to emerge. Collaborative efforts between synthetic chemists and biologists will be essential in harnessing its full potential and developing next-generation therapeutic agents that address unmet medical needs.

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